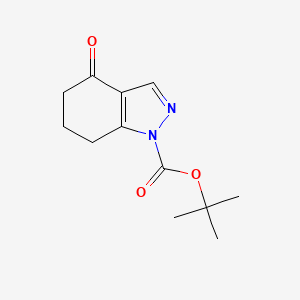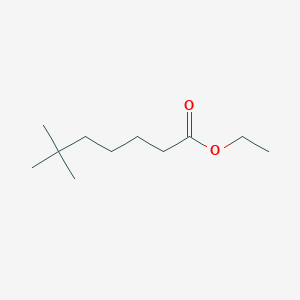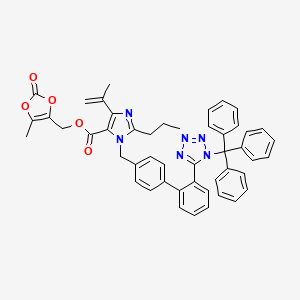![molecular formula C11H12N2O2S2 B1426625 N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine CAS No. 1352999-55-3](/img/structure/B1426625.png)
N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine
Descripción general
Descripción
N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine, also known as Methylthiouracil (MTU), is a chemical compound that has been widely studied for its biochemical and physiological effects. In
Mecanismo De Acción
MTU inhibits the activity of thyroid peroxidase, an enzyme that is essential for the production of thyroid hormones. This results in a decrease in the production of thyroid hormones, which can lead to hypothyroidism. MTU has also been shown to have immunomodulatory effects, as it can inhibit the production of proinflammatory cytokines.
Biochemical and Physiological Effects:
MTU has been shown to have various biochemical and physiological effects. It can decrease the levels of thyroid hormones in the blood, which can lead to a decrease in metabolic rate, weight gain, and fatigue. MTU has also been shown to have immunomodulatory effects, as it can decrease the production of proinflammatory cytokines and increase the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTU has several advantages for lab experiments. It is a well-established tool for studying the effects of thyroid hormones on the central nervous system and the immune system. It is also relatively easy to synthesize and purify. However, there are also limitations to its use. MTU can have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, the effects of MTU on different cell types and tissues may vary, which can make it difficult to generalize findings.
Direcciones Futuras
There are several future directions for research on MTU. One area of interest is the potential use of MTU as an antithyroid agent in the treatment of hyperthyroidism. Another area of interest is the immunomodulatory effects of MTU, and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to understand the off-target effects of MTU and to develop more specific inhibitors of thyroid peroxidase.
Aplicaciones Científicas De Investigación
MTU has been used in scientific research for various purposes. It has been studied for its potential use as an antithyroid agent, as it inhibits the production of thyroid hormones. It has also been used as a tool to study the effects of thyroid hormones on the central nervous system and the immune system.
Propiedades
IUPAC Name |
2-[methyl-(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-13(6-10(14)15)11-12-8-4-3-7(16-2)5-9(8)17-11/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTDVFUKPUINPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426542.png)
![3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426543.png)
![2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426544.png)




![8-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B1426552.png)




![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)
